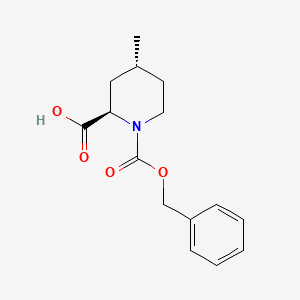

(2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid

CAS No.:

Cat. No.: VC13711294

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (2R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |

| Standard InChI Key | CHHYCTGYIQOAJQ-DGCLKSJQSA-N |

| Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

| Property | Value/Description |

|---|---|

| Molecular Weight | 329.33 g/mol |

| Stereochemistry | (2R,4R) |

| Functional Groups | Cbz-protected amine, two carboxylic acids |

| Predicted Solubility | Moderate in polar solvents (e.g., DMSO) |

Synthetic Routes and Methodological Insights

The synthesis of this compound involves multi-step transformations, leveraging strategies from analogous piperidine derivatives .

Stepwise Synthesis Protocol

-

Cbz Protection of Piperidine Amine

-

Introduction of Dicarboxylic Acid Groups

-

Stereochemical Control

Table 2: Comparative Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Hydrolysis + Cbz | High yield, scalable | Requires harsh acid conditions |

| Oxidative Pathways | Mild conditions | Lower stereoselectivity |

Physicochemical Properties

While direct data for the title compound is limited, extrapolations from analogous structures provide valuable insights :

Thermal and Solubility Profiles

-

Boiling Point: Estimated ≥250°C (similar to (2R,4R)-4-methylpiperidine-2-carboxylic acid ).

-

Density: ~1.15 g/cm³ (comparable to Cbz-protected piperidines ).

-

pKa Values:

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch, carboxylic acids and Cbz), 3200–3500 cm⁻¹ (O-H stretch).

-

NMR (¹H):

Applications in Pharmaceutical Synthesis

The compound’s stereochemistry and functional groups make it valuable for:

-

Anticoagulant Agents: As an intermediate in analogs of Argatroban, a thrombin inhibitor .

-

Neurological Therapeutics: Piperidine scaffolds are prevalent in drugs targeting neurotransmitter receptors .

-

Chiral Building Blocks: For asymmetric synthesis of complex molecules .

Table 3: Biomedical Relevance

| Application | Role | Example Drug |

|---|---|---|

| Anticoagulants | Thrombin inhibition | Argatroban intermediates |

| CNS Therapeutics | Dopamine receptor modulation | Piperidine-based analogs |

Challenges and Future Directions

Synthetic Challenges

-

Steric Hindrance: Introducing two carboxylic acids on a piperidine ring complicates reaction kinetics.

-

Deprotection Risks: Hydrogenolysis of the Cbz group requires palladium catalysts, posing safety concerns in scale-up .

Industrial Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume